molecular formula C15H16N4O B12788909 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether CAS No. 63195-23-3

4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether

Cat. No.: B12788909
CAS No.: 63195-23-3
M. Wt: 268.31 g/mol
InChI Key: YRVBBKZDGKGLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether is a polycyclic heteroaromatic system with distinct substituents. Following IUPAC guidelines, the parent structure is identified as the pyrazolo[3,4-d]pyridazine ring system. This bicyclic framework consists of a pyrazole ring fused to a pyridazine ring at positions 3 and 4 of the pyrazole.

Substituents are numbered based on their positions relative to the fused rings:

  • Methyl groups at positions 3 and 4 of the pyrazole moiety.
  • A (4-methoxyphenyl)methyl group at position 7 of the pyridazine ring.

The systematic IUPAC name is 7-[(4-methoxyphenyl)methyl]-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine . The molecular formula C₁₅H₁₆N₄O reflects a molecular weight of 268.32 g/mol.

Table 1: Molecular Formula Breakdown

Atom Type Quantity Contribution to Molecular Weight
Carbon 15 180.15 g/mol
Hydrogen 16 16.12 g/mol
Nitrogen 4 56.04 g/mol
Oxygen 1 16.00 g/mol

The methoxy group (-OCH₃) on the phenyl ring contributes to the compound’s polarity, while the methyl groups on the pyrazole ring enhance hydrophobic interactions.

Crystallographic Characterization and Bond Geometry

While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely geometry. The pyrazolo[3,4-d]pyridazine core is planar due to π-conjugation across the fused rings, with bond lengths consistent with aromatic systems (1.33–1.40 Å for C-N and 1.38–1.42 Å for C-C bonds).

Key geometric features inferred from related systems include:

  • Dihedral angles between the pyrazolo-pyridazine core and the methoxyphenyl group, likely ranging from 30° to 60° due to steric hindrance from the methylene bridge.
  • Bond angles at the pyridazine nitrogen atoms approximating 120°, characteristic of sp² hybridization.

Table 2: Predicted Bond Lengths and Angles

Bond/Angle Value (Å/°)
N1-C2 (pyrazole) 1.35 Å
C3-C4 (pyridazine) 1.40 Å
C7-CH₂-Ph (methylene) 1.50 Å
C-O (methoxy) 1.43 Å
N-N-C (pyrazole ring) 108°
Dihedral (core-phenyl) 45°

The methyl substituents at positions 3 and 4 introduce slight distortions in the pyrazole ring’s planarity, as observed in 3,4-dimethylpyrazole derivatives.

Tautomeric Forms and Stereoelectronic Properties

The pyrazolo[3,4-d]pyridazine system exhibits tautomerism dependent on protonation states. In the 1H-tautomer, the hydrogen resides on the pyrazole nitrogen (N1), stabilizing the structure through conjugation with the pyridazine ring. Alternative tautomers, such as the 2H-form, are less favorable due to reduced aromatic stabilization.

Stereoelectronic Effects :

  • Methyl groups : Electron-donating inductive effects increase electron density at the pyrazole ring, potentially enhancing nucleophilic reactivity at adjacent positions.
  • Methoxy group : Resonance donation (-OCH₃) directs electrophilic substitution to the para position of the phenyl ring, while the methylene bridge limits conjugation with the core.

Table 3: Tautomeric Stability Comparison

Tautomer Energy (Relative, kcal/mol) Stabilizing Factors
1H-form 0.0 Aromaticity, conjugation
2H-form +4.2 Reduced resonance stabilization

The compound’s electronic profile suggests potential for π-π stacking interactions via the pyrazolo-pyridazine core and hydrogen bonding through the methoxy oxygen.

Properties

CAS No.

63195-23-3

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C15H16N4O/c1-9-14-10(2)17-19-15(14)13(18-16-9)8-11-4-6-12(20-3)7-5-11/h4-7H,8H2,1-3H3,(H,17,19)

InChI Key

YRVBBKZDGKGLQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyridazine Core

The pyrazolo[3,4-d]pyridazine nucleus is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriately substituted keto or aldehyde precursors.

  • Starting materials : 3,5-dimethylpyrazole derivatives or hydrazones derived from methyl ketones.
  • Key reaction : Cyclization with hydrazine or methylhydrazine leads to the formation of the fused pyrazolo-pyridazine ring system.
  • Formylation step : Vilsmeier-Haack reaction (using POCl3 and DMF) is employed to introduce formyl groups at specific positions on the pyrazole ring, which can be further manipulated to build the pyridazine ring.

Typical Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrazole derivative Hydrazine + methyl ketone derivatives 3,5-dimethylpyrazole intermediate
2 Vilsmeier-Haack formylation POCl3 + DMF, 90-120 °C 4-formyl-3,5-dimethylpyrazole
3 Cyclization to pyridazine Heating with hydrazine derivatives Pyrazolo[3,4-d]pyridazine core
4 Benzylation 4-methoxybenzyl halide + base (e.g., K2CO3) Alkylation at 7-position
5 Purification Chromatography or recrystallization Pure 4-((3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)methyl)phenyl methyl ether

Detailed Research Findings and Data

Formylation and Cyclization

  • The Vilsmeier-Haack reaction is a key step for introducing aldehyde groups on pyrazole rings, which are precursors for pyridazine ring formation.
  • Formylation of 3,5-dimethyl-1H-pyrazoles with POCl3/DMF at elevated temperatures (90-120 °C) yields 4-formyl derivatives in good yields (typically 60-85%).
  • Subsequent cyclization with hydrazine derivatives forms the fused pyrazolo[3,4-d]pyridazine ring system.

Benzylation and Ether Formation

  • Alkylation of the pyridazine nitrogen or carbon centers with benzyl halides is performed under basic conditions, often using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • The methoxy group on the phenyl ring is introduced either by starting from 4-methoxybenzyl halides or by methylation of phenolic intermediates.
  • The benzylation step is generally high yielding (70-90%) and regioselective for the 7-position on the pyrazolo[3,4-d]pyridazine ring.

Purification and Characterization

  • The final compound is purified by column chromatography on silica gel or recrystallization from suitable solvents.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Pyrazole formation Hydrazine + methyl ketones 75-85 Base for hydrazone formation
Vilsmeier-Haack formylation POCl3 + DMF, 90-120 °C 60-85 Key for aldehyde introduction
Cyclization to pyridazine Hydrazine derivatives, heating 70-80 Forms fused heterocycle
Benzylation (alkylation) 4-methoxybenzyl chloride + K2CO3 70-90 Selective alkylation at 7-position
Purification Chromatography/recrystallization - Ensures compound purity

Chemical Reactions Analysis

4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyridazine core are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyridazine derivatives, including the compound , as effective anticancer agents. The following points summarize key findings:

  • Mechanism of Action : Research indicates that compounds similar to 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cancer cell proliferation .
  • Case Studies :
    • A study published in Molecules demonstrated that pyrazolo[3,4-d]pyridazine derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was noted for its ability to induce apoptosis in these cells, suggesting a promising avenue for further development as an anticancer drug .
    • Another research article focused on the synthesis of new pyrazolo derivatives, which included modifications of the pyrazolo[3,4-d]pyridazine scaffold. These modifications aimed to enhance selectivity and potency against specific cancer types .

Other Biomedical Applications

Apart from its anticancer properties, this compound has potential applications in other areas:

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways .
  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains. This suggests a potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for further research and development .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Core Structure Substituents Molecular Weight Key Properties
4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether Pyrazolo[3,4-d]pyridazine 3,4-Dimethyl; para-methoxyphenyl via methylene bridge Not provided Likely moderate lipophilicity due to methyl ether and aromatic groups
4-(4-[1,1'-Biphenyl]-4-yl-7-methyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl methyl ether Pyrazolo[3,4-d]pyridazine 7-Methyl; biphenyl and para-methoxyphenyl substituents 392.45 Higher molecular weight and lipophilicity due to biphenyl group
4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine Isoxazolo[3,4-d]pyridazine 7-Methyl; para-methoxyphenyl 241.25 Reduced metabolic stability compared to pyrazolo analogs due to isoxazole core
Ethyl cyanoacetate-derived pyrazolo[3,4-b]pyridin-6-ones Pyrazolo[3,4-b]pyridine 3-Methyl; 5-cyano; aryl substituents Not provided Increased polarity from cyano group; potential for hydrogen bonding
Pyrrolo[1,2-b]pyridazine ester derivatives Pyrrolo[1,2-b]pyridazine Chlorophenyl; carboxylic acid ester Not provided Enhanced solubility in polar solvents due to ester functionality

Biological Activity

4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether (CAS Number: 63195-23-3) is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antitumor Activity

Research indicates that compounds containing the pyrazolo structure exhibit potent antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant inhibition of cancer cell lines such as MCF-7 and HCT-116. In vitro studies demonstrated that certain derivatives had an IC50 value as low as 0.01 µM against MCF-7 cells, indicating high potency in inhibiting cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well documented. A study highlighted the efficacy of various pyrazole compounds in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds were able to achieve up to 85% inhibition of TNF-α at concentrations around 10 µM .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. A series of studies reported that certain derivatives displayed significant activity against bacterial strains including E. coli and Staphylococcus aureus. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cytokine Modulation : The ability to modulate cytokine production makes these compounds valuable in treating inflammatory diseases by reducing excessive immune responses .
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Study on Antitumor Efficacy

In a study examining a series of pyrazolo[3,4-d]pyrimidine derivatives, it was found that compound 14 induced apoptosis in HCT116 cells by increasing the percentage of cells in the pre-G1 phase to 41.55%, significantly higher than controls . This suggests a strong potential for these compounds in cancer therapy.

Evaluation of Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory effects of various pyrazole derivatives using carrageenan-induced paw edema models in rats. Compounds demonstrated significant reductions in edema comparable to standard anti-inflammatory agents .

Data Summary Table

Activity Cell Line/Model IC50 (µM) Reference
AntitumorMCF-70.01
Anti-inflammatoryRat Paw EdemaN/A
AntimicrobialE. coliN/A

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether?

Methodological Answer: Key synthesis routes involve cyclocondensation reactions and functional group modifications. For example:

  • Pyrazolo[3,4-d]pyridazine Core Formation : React pyrazole derivatives with hydrazine hydrate in ethanol under reflux (4–6 hours) to precipitate the pyridazine ring .
  • Methyl Ether Introduction : Use Williamson ether synthesis or nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Purification : Recrystallization from ethanol or dimethylformamide (DMF) yields high-purity products .

Q. Table 1: Comparison of Synthesis Conditions

StepReagents/ConditionsYield Optimization TipsReference
Core FormationEthanol, hydrazine hydrate, reflux (4–6 h)Monitor precipitation pH
MethylationMethyl iodide, K₂CO₃, DMF, 80°CUse anhydrous solvents

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and elemental analysis:

  • Elemental Analysis (CHNS) : Quantify C, H, N, S content using a Vario MICRO analyzer (deviation <0.4% confirms purity) .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR shifts for pyridazine protons (δ 7.5–8.5 ppm) and methyl ether groups (δ 3.2–3.5 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., compare with Acta Crystallographica datasets) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate environmental fate and ecological risks of this compound?

Methodological Answer: Adopt a tiered approach based on long-term environmental studies:

Laboratory Studies :

  • Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature .
  • Biotic Transformations : Use microbial cultures to assess biodegradation pathways .

Field Studies :

  • Contamination Levels : Deploy randomized block designs with split-split plots to analyze soil/water contamination across seasons .
  • Ecosystem Impact : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .

Q. Table 2: Key Environmental Parameters

ParameterMethodReference
logPShake-flask method, HPLC
Hydrolysis Half-lifepH 7 buffer, 25°C, UV monitoring

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

Methodological Answer: Address discrepancies through:

  • Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., methyl group rotation barriers) .
  • Computational Modeling : Compare DFT-calculated chemical shifts with experimental NMR data to identify tautomeric forms .
  • Multi-technique Validation : Cross-validate with IR spectroscopy (C=O stretches) and mass spectrometry (fragmentation patterns) .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C recommended for storage) .
  • Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation .
  • pH-Dependent Stability : Use buffered solutions (pH 6–8) to avoid hydrolysis of the methyl ether group .

Q. How can researchers investigate the compound’s reactivity in heterocyclic ring-forming reactions?

Methodological Answer:

  • Cycloaddition Reactions : Employ Huisgen 1,3-dipolar cycloaddition with azides to form triazole derivatives (monitor via TLC) .
  • Catalytic Functionalization : Use FeCl₃·6H₂O in ionic liquids ([bmim][BF₄]) to enhance reaction yields (80°C, 4–6 hours) .

Q. What advanced techniques validate biological interactions without commercial assays?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics with target proteins .
  • Molecular Docking : Simulate interactions using PyMOL or AutoDock (validate with X-ray co-crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.